Chromomycin

Antitumor Activity Cytotoxicity Assay IC50 Comparison

For precise DNA-binding assays, choose Chromomycin A3 for its validated, Mg2+-dependent interaction with GC-rich sequences, a unique requirement that eliminates false positives common with non-metal-dependent ligands [Local Evidence]. With an IC50 of 21–31 nM in cholangiocarcinoma models, it provides a >6.5-fold potency advantage over Mithramycin A, making it the analytically sound choice for reproducible, high-sensitivity research [Local Evidence].

Molecular Formula C57H82O26
Molecular Weight 1183.2 g/mol
CAS No. 74913-06-7
Cat. No. B10761888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromomycin
CAS74913-06-7
Molecular FormulaC57H82O26
Molecular Weight1183.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O
InChIInChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23?,24?,25?,26?,27?,32+,33?,35?,36?,37?,38?,39?,40?,41?,42?,46+,47?,48?,52?,53?,54+,55+,56?,57?/m1/s1
InChIKeyZYVSOIYQKUDENJ-MNGCYDFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromomycin A3 (CAS 74913-06-7): Core Structural Identity and Biochemical Classification for Procurement Specification


Chromomycin A3 (CAS 74913-06-7; also designated CAS 7059-24-7 for the identical compound), synonymously known as Toyomycin or Aburamycin B, is an aureolic acid glycosidic antibiotic produced via fermentation of Streptomyces griseus [1]. It is characterized by the molecular formula C57H82O26 and a molecular weight of 1183.25 g/mol, comprising an aglycone chromophore (chromomycinone) with five attached pentose sugar moieties [2][3]. Functionally, it acts as a reversible, minor-groove DNA-binding ligand specific to contiguous G/C-rich sequences in the presence of divalent metal cations (e.g., Mg2+), thereby inhibiting DNA-dependent RNA synthesis [4]. Its utility spans antitumor research, DNA fluorescent staining, flow sorting, and as a molecular probe for GC-rich genomic regions .

Chromomycin A3 Sourcing: Structural Non-Interchangeability with Mithramycin and Olivomycin


Despite belonging to the same aureolic acid class and sharing a common DNA-binding mechanism, chromomycin A3, mithramycin A, and olivomycin A are not functionally interchangeable in research or industrial applications. Their aglycone cores differ (chromomycin A3 shares its aglycone with mithramycin but not olivomycin), and their pentose sugar moieties vary substantially [1]. Chromomycin A3 and olivomycin A possess nearly identical sugar components, while mithramycin A's saccharide structure is distinct [2]. These structural divergences manifest as quantifiable differences in DNA-binding affinity, sequence selectivity, cytotoxic potency (IC50), and species-specific cellular toxicity profiles [3][4]. Consequently, substituting chromomycin A3 with a class analog without empirical validation introduces uncontrolled variability in assay sensitivity, fluorescence staining efficiency, and experimental reproducibility.

Quantitative Differentiation Evidence: Chromomycin A3 vs. Mithramycin A and Class Analogs


Comparative Antitumor Potency: Chromomycin A3 vs. Mithramycin A in Bile Duct Cancer Cells

In a direct head-to-head comparison using three bile duct cancer (cholangiocarcinoma) cell lines, Chromomycin A3 (CMA3) demonstrated markedly superior cytotoxic potency relative to Mithramycin A (MTA). CMA3 achieved nanomolar IC50 values within 24 hours (range: 21.14–30.52 nM), whereas MTA exhibited minimal activity, failing to reach 50% inhibition at the highest tested concentration of 200 nM at the same time point [1]. This translates to a potency difference of >6.5-fold to >9.5-fold based on the threshold values.

Antitumor Activity Cytotoxicity Assay IC50 Comparison

DNA Binding Affinity Differentiation: Chromomycin A3 Exhibits Higher Affinity than Mithramycin

Comparative biophysical studies reveal that Chromomycin A3 possesses a moderately higher affinity for DNA than its close structural analog, Mithramycin. This differential affinity is attributed to variations in their oligosaccharide side chains [1]. The structural basis for this difference has been elucidated via NMR spectroscopy, showing distinct hydrogen-bonding interactions of the deoxysugars with the DNA double helix [1].

DNA Binding Minor Groove Ligand Affinity Comparison

Metal-Dependent DNA Binding Selectivity: Cu2+ Complex Abrogates DNA Interaction Unlike Mg2+/Zn2+

Chromomycin A3 forms a high-affinity 2:1 (CHR:Cu2+) complex with a dissociation constant (Kd) of 0.08 × 10^-10 M^2 at 25°C, pH 8.0 [1]. This affinity for Cu2+ is higher than its affinity for Mg2+ or Zn2+ [1]. Critically, while both the Mg2+ and Zn2+ dimer complexes of Chromomycin A3 bind to double-helical DNA, the Cu2+ complex does not interact with DNA, verified via isothermal titration calorimetry with calf thymus DNA and a double-stranded decamer oligonucleotide [1].

Metal Chelation DNA Binding Modulation Analytical Biochemistry

Fluorescence Spectral Properties: Defined Excitation/Emission Maxima for Flow Cytometry and Microscopy

Chromomycin A3 functions as a DNA-specific fluorescent probe with well-characterized spectral properties, making it suitable for bivariate flow karyotyping and chromatin analysis . Its fluorescence is strongly enhanced upon binding to GC-rich DNA, and it is routinely paired with AT-specific dyes like Hoechst 33258 for dual-parameter chromosome sorting [1].

Fluorescent DNA Stain Flow Cytometry Spectral Properties

Solution and Storage Stability: Defined Shelf-Life and Handling Specifications for Procurement Planning

Procurement and experimental planning require defined stability parameters. Chromomycin A3, when supplied as a lyophilized powder and stored at -20°C desiccated, is stable for 24 months . Following reconstitution in DMSO (up to 20 mg/mL solubility), stock solutions stored at -20°C should be used within 1 month to prevent loss of potency, with aliquoting recommended to avoid multiple freeze-thaw cycles .

Compound Stability Storage Conditions Solubility

Chromomycin A3 Optimal Application Scenarios Based on Quantitative Differentiation Data


Bile Duct Cancer (Cholangiocarcinoma) Antiproliferative Screening

Based on the direct head-to-head IC50 comparison data, Chromomycin A3 is the preferred aureolic acid antibiotic for antiproliferative studies in bile duct cancer cell lines (KKU-213, KKU-055, KKU-100). With 24-hour IC50 values ranging from 21–31 nM, it provides a robust therapeutic window for dose-response experiments, whereas Mithramycin A is essentially inactive (>200 nM) at the same exposure duration [1]. This >6.5-fold potency differential makes Chromomycin A3 the analytically sound choice for primary screening in cholangiocarcinoma models.

GC-Rich DNA Fluorescent Staining and Bivariate Flow Karyotyping

Chromomycin A3's defined spectral profile (Ex/Em: 445–458 nm / 575–590 nm) and specific binding to contiguous GC base pairs make it a critical reagent for chromosome analysis and flow sorting [2]. Its utility in bivariate flow karyotyping, when paired with AT-specific dyes such as Hoechst 33258, enables high-resolution separation of human and plant chromosomes based on base composition [3]. The documented solubility (up to 20 mg/mL in DMSO) and 1-month solution stability at -20°C support reproducible staining protocols .

Transcription Inhibition Studies Requiring Mg2+-Dependent DNA Binding

For experiments requiring reversible, minor-groove DNA binding to block transcription factor access, Chromomycin A3 offers a higher DNA binding affinity compared to Mithramycin [4]. Critically, researchers must ensure buffer conditions contain Mg2+ or Zn2+ rather than Cu2+, as the Cu2+ dimer complex completely abrogates DNA interaction (Kd = 0.08 × 10^-10 M^2 for Cu2+ binding, but no resultant DNA binding) [5]. This metal-specific functional requirement is essential for assay validation and distinguishes Chromomycin A3 from non-metal-dependent DNA ligands.

Analytical Method Development and Reference Standard Applications

Commercial Chromomycin A3 is available at ≥95% purity by HPLC and is supplied as a validated analytical standard . The compound is suitable for reverse-phase HPLC method development using acetonitrile/water/phosphoric acid mobile phases, with scalability for preparative impurity isolation [6]. Its long-term powder stability (24 months at -20°C) supports its use as a reference material for method validation and quality control in research and analytical laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.